Imazamethabenz (free acid) 100 microg/mL in Acetonitrile

Descripción

Hydrolytic Degradation on Oxide Surfaces

Imazamethabenz (free acid) undergoes pH-dependent hydrolysis, with reaction rates accelerating in alkaline conditions. On oxide surfaces such as aluminum oxide (Al₂O₃) and goethite (FeOOH), hydrolysis is catalyzed through chelation between the compound's carbonyl group and metallic ions. The degradation follows pseudo-first-order kinetics, with the para-isomer exhibiting faster hydrolysis rates than the meta-isomer due to steric and electronic effects.

Table 1: Hydrolysis Rates of Imazamethabenz (Free Acid) on Oxide Surfaces

| Oxide Type | pH | Half-Life (Days) | Isomer Preference |

|---|---|---|---|

| Al₂O₃ | 5.0 | 12.3 | Para > Meta |

| FeOOH | 7.0 | 8.7 | Para > Meta |

| SiO₂ | 9.0 | 3.2 | Para > Meta |

At pH > 8, hydrolysis dominates over adsorption, leading to complete conversion to non-toxic byproducts like 2-(4-isopropyl-4-methyl-5-oxoimidazolin-2-yl)-4-methylbenzoic acid. Acidic conditions (pH < 4) stabilize the protonated imidazolinone ring, reducing hydrolysis rates by 40–60% compared to neutral pH.

Photodegradation in Aqueous Systems

Under UV irradiation (253.7–310 nm), imazamethabenz (free acid) undergoes direct photolysis via cleavage of the imidazolinone ring and decarboxylation. Quantum yields increase with pH, peaking at Φ = 0.18 in pH 7 buffer solutions. Natural organic matter (NOM) at 10 mg/L reduces photodegradation rates by 35% due to light screening, while nitrate ions enhance reactivity through hydroxyl radical formation.

Figure 1: Proposed photodegradation pathway showing (A) ring-opening at the C–N bond and (B) formation of 4-methylbenzoic acid derivatives.

The meta-isomer exhibits 1.3× faster photodegradation than the para-isomer under simulated sunlight, attributed to its higher molar absorptivity at 290–320 nm. Dissolved oxygen accelerates degradation by facilitating peroxide intermediates, which further oxidize to CO₂ and NH₃.

Microbial Degradation in Soil Ecosystems

Soil microbiota degrade imazamethabenz (free acid) via oxidative deamination, with half-lives ranging from 25–155 days depending on prior herbicide exposure. Cross-degradation with imazapic and imazethapyr enhances metabolic pathways in pre-conditioned soils, reducing half-lives by 20–30%. However, soils with histories of imazapyr applications show inhibited degradation due to microbial community shifts.

Table 2: Microbial Degradation Half-Lives in Agricultural Soils

| Soil Type | Organic Matter (%) | Half-Life (Days) | Microbial Activity (CO₂ mg/g) |

|---|---|---|---|

| Loamy Sand | 1.2 | 48 | 12.4 |

| Clay Loam | 3.8 | 89 | 8.7 |

| Peat | 25.0 | 155 | 2.1 |

Pseudomonas spp. and Arthrobacter crystallopoietes strains dominate degradation consortia, utilizing the compound as a carbon source. Anaerobic conditions in waterlogged soils prolong persistence by 4–6× compared to aerobic environments.

Isomer-Specific Degradation Kinetics

The para- and meta-isomers of imazamethabenz (free acid) exhibit divergent degradation profiles:

- Hydrolysis: Para-isomer t₁/₂ = 6.7 days vs. meta-isomer t₁/₂ = 9.1 days (pH 7).

- Photolysis: Para-isomer Φ = 0.14 vs. meta-isomer Φ = 0.18 (310 nm).

- Microbial: Para-isomer mineralization rate = 0.28 mg/L/day vs. meta-isomer = 0.19 mg/L/day.

Differences arise from the para-isomer's enhanced solubility (28.9 mg/L vs. 19.4 mg/L) and lower adsorption coefficient (Kₒc = 45 vs. 68). Field studies show 15–20% higher residual concentrations of the meta-isomer in topsoil 90 days post-application.

Propiedades

IUPAC Name |

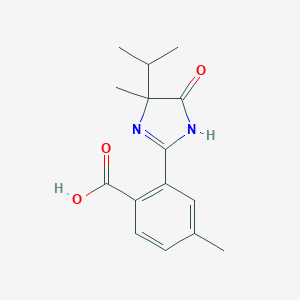

4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFNHNXZQYTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274068 | |

| Record name | Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-82-1, 100728-84-5 | |

| Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89318-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazamethabenz [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100728845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-DIHYDRO-4-METHYL-4-(1-METHYLETHYL)-5-OXO-1H-IMIDAZOL-2-YL)-4-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9941875B0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazamethabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Hydrolysis of Imazamethabenz-Methyl

Imazamethabenz is typically synthesized as a methyl ester (imazamethabenz-methyl) and subsequently hydrolyzed to its free acid form. The hydrolysis reaction is pH-dependent and follows pseudo-first-order kinetics. Studies demonstrate that alkaline conditions (pH 8.0–9.4) accelerate hydrolysis, with the para-isomer degrading faster than the meta-isomer. For example, at pH 9.05, the hydrolysis rate constants () are for the meta-isomer and for the para-isomer.

The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl group, yielding the carboxylic acid and methanol. Activation energies () for hydrolysis are approximately for the meta-isomer and for the para-isomer, indicating that steric effects dominate over energetic barriers.

Table 1: Hydrolysis Rate Constants of Imazamethabenz-Methyl at 24°C

| pH | Meta-Isomer | Para-Isomer |

|---|---|---|

| 8.0 | 0.21 | 0.28 |

| 9.1 | 0.93 | 0.89 |

| 9.4 | 1.54 | 1.49 |

Catalytic Hydrolysis on Metal Oxide Surfaces

Soil minerals such as aluminum oxide (), goethite (), and anatase () enhance hydrolysis rates via surface catalysis. At pH 5.0, increases the hydrolysis rate by 30% compared to oxide-free solutions. This catalytic effect is critical for environmental degradation but must be controlled during synthesis to avoid premature hydrolysis.

Preparation of Acetonitrile Solvent

Purification of Acetonitrile

High-purity acetonitrile is essential for analytical applications to minimize UV absorption interference. Industrial acetonitrile, often a by-product of acrylonitrile synthesis, contains impurities such as toluene (<1.0 ppm), which elevates absorbance at 200 nm. Patent WO2016068068A1 outlines a purification method involving gas-phase reaction of acetic acid and ammonia over a solid acid catalyst (e.g., H-ZSM-5 zeolite), followed by activated carbon treatment to adsorb aromatic contaminants.

Table 2: Key Parameters for Acetonitrile Purification

| Parameter | Specification |

|---|---|

| Catalyst | H-ZSM-5 zeolite |

| Reaction Temperature | 300–500°C |

| Activated Carbon Contact | 2–4 hours at 25°C |

| Residual Toluene | <0.1 ppm |

Solvent Stability Considerations

Acetonitrile’s susceptibility to photodegradation necessitates storage in amber glassware under inert gas. UV-transparent grades must exhibit absorbance <0.05 AU at 200 nm.

Formulation of 100 µg/mL Solution

Gravimetric Preparation

The free acid is dissolved in acetonitrile to achieve a target concentration of 100 µg/mL. A precision balance (±0.0001 g) is used to weigh 10 mg of imazamethabenz free acid, which is then diluted to 100 mL with acetonitrile in a volumetric flask. Homogenization is achieved via sonication for 5 minutes.

Analytical Verification

High-performance liquid chromatography (HPLC) with UV detection at 220 nm validates the concentration. The mobile phase consists of 50% acetonitrile and 50% 1.7 mM phosphoric acid buffer (pH 3), with a flow rate of 0.4 mL/min.

Table 3: HPLC Parameters for Imazamethabenz Analysis

| Column | Zorbax C18 (4.6 × 150 mm, 5 µm) |

|---|---|

| Detection Wavelength | 220 nm |

| Retention Time | 3.2 min (meta), 4.1 min (para) |

| Linearity Range | 10–200 µg/mL () |

Quality Control and Certification

Análisis De Reacciones Químicas

Para-Imazamethabenz undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of more polar products.

Reduction: Reduction reactions can convert the compound into less active forms.

Aplicaciones Científicas De Investigación

Chemical Properties and Formulation

- Chemical Formula : C15H18N2O3

- Molecular Weight : 274.32 g/mol

- Solvent : Acetonitrile

- Concentration : 100 µg/mL

Imazamethabenz is typically formulated in acetonitrile due to the solvent's ability to dissolve organic compounds effectively, facilitating various analytical and experimental procedures.

Herbicidal Applications

Efficacy Against Weeds

Imazamethabenz has been extensively studied for its effectiveness as a herbicide, particularly against various weed species. A study indicated that it provides substantial control over wild oats and tartary buckwheat, demonstrating its potential as a selective herbicide in agricultural settings . The compound acts by inhibiting specific biochemical pathways in plants, leading to reduced growth and eventual death of targeted weed species.

Environmental Impact

Research has shown that imazamethabenz can leach into groundwater during irrigation, raising concerns about its environmental mobility and potential impacts on non-target species . Understanding the leaching behavior is crucial for developing strategies to mitigate environmental risks while maximizing agricultural efficacy.

Biomedical Applications

Antitumor Activity

Recent studies have highlighted the potential of imazamethabenz as an antitumor agent. It has been shown to inhibit the proliferation of human breast cancer cell lines, such as MCF-7, through mechanisms involving Pin1 enzyme inhibition. The compound demonstrated an IC50 value of 6.67 µM against Pin1, suggesting significant inhibitory activity comparable to established Pin1 inhibitors .

Case Studies

Mecanismo De Acción

Para-Imazamethabenz exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of the targeted weeds. In cancer research, it inhibits the Pin1 protein, which plays a role in cell cycle regulation and tumor progression .

Comparación Con Compuestos Similares

Key Observations :

- Imazamethabenz-methyl is the methyl ester derivative of Imazamethabenz (free acid), differing by a methyl group (-CH₃) substitution at the carboxylic acid moiety, increasing its molecular weight by 14.02 g/mol .

- Flumioxazin and Imazapyr share herbicidal activity but feature distinct heterocyclic cores (benzoxazinone vs. pyridine) that influence their environmental persistence and target specificity .

Formulation and Stability

Key Observations :

- Imazamethabenz (free acid) and its methyl derivative share similar solvent and storage conditions, but Flumioxazin requires sub-zero storage due to its thermally labile benzoxazinone group .

- Acetonitrile is universally preferred for these formulations due to its low UV absorbance, compatibility with mass spectrometry, and minimal matrix interference .

Actividad Biológica

Imazamethabenz, an imidazoline ketone herbicide, has garnered attention for its potential biological activities beyond its primary use as a herbicide. Particularly, the free acid form of imazamethabenz at a concentration of 100 µg/mL in acetonitrile has been investigated for its effects on cancer cell proliferation, migration, and invasion. This article compiles findings from diverse studies to present a comprehensive overview of the biological activity of this compound.

Imazamethabenz (chemical formula: C₁₅H₁₈N₂O₃) is characterized by its chiral nature and consists of a mixture of isomers. Its low toxicity to non-target organisms makes it suitable for agricultural applications while raising questions about its potential therapeutic uses in oncology .

Imazamethabenz has been shown to inhibit the activity of Pin1 , a prolyl isomerase that plays a crucial role in regulating various cellular processes, including cell cycle progression and apoptosis. The compound binds effectively to Pin1, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular docking studies have indicated multiple binding interactions between imazamethabenz and key amino acid residues within the Pin1 active site, suggesting a robust mechanism for its inhibitory action .

In Vitro Studies

- Cell Proliferation : The MTT assay demonstrated that imazamethabenz significantly inhibits the proliferation of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 11.32 µM, indicating potent cytotoxicity at low concentrations .

- Migration and Invasion : Wound healing assays and transwell invasion assays revealed that imazamethabenz effectively inhibited the migration and invasion capabilities of MCF-7 cells. After 24 hours of treatment, the extent of wound closure was significantly reduced compared to untreated controls .

- Protein Expression Modulation : Western blot analyses indicated that treatment with imazamethabenz resulted in decreased expression levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP9), both critical factors in tumor angiogenesis and metastasis .

Summary of Findings

| Study Parameter | Result |

|---|---|

| IC50 (MCF-7 Cell Proliferation) | 11.32 µM |

| Migration Inhibition | Significant reduction in wound closure |

| VEGF Expression | Decreased levels post-treatment |

| MMP9 Expression | Decreased levels post-treatment |

Case Studies

A notable case study involved the application of imazamethabenz in combination with standard chemotherapeutic agents. The study found that while low concentrations of chemotherapeutics did not significantly affect cell survival, the addition of imazamethabenz enhanced the overall therapeutic efficacy by further inhibiting migration and invasion pathways in MCF-7 cells . This suggests potential for combination therapies utilizing imazamethabenz as an adjunct treatment in cancer management.

Environmental Impact and Toxicology

While imazamethabenz exhibits promising biological activities, its environmental fate and eco-toxicity are critical considerations. Studies have shown that it possesses low toxicity to birds, fish, and other non-target organisms, making it a candidate for further research into its dual role as both a herbicide and a potential therapeutic agent .

Q & A

Q. How should researchers prepare and validate a 100 µg/mL imazamethabenz (free acid) solution in acetonitrile for analytical workflows?

- Methodological Answer : Prepare the solution by gravimetrically dissolving imazamethabenz (free acid) in HPLC-grade acetonitrile. Validate concentration using HPLC with UV detection at 220–254 nm (optimal for imidazolinones). Calibrate with certified reference standards (e.g., DRE-XA14281400AL) . Confirm stability by analyzing peak area consistency over 24–72 hours under refrigerated (4°C) and ambient conditions .

Q. What factors influence the stability of imazamethabenz (free acid) in acetonitrile, and how can degradation be minimized?

- Methodological Answer : Stability is affected by light, temperature, and solvent purity. Store solutions in amber vials at –20°C to prevent photodegradation and solvent evaporation. Monitor for degradation products (e.g., imazamethabenz-methyl) using LC-MS/MS with a C18 column and 0.1% formic acid in water/acetonitrile mobile phase . Acetonitrile’s low water content (<0.1%) reduces hydrolysis risks .

Q. Why is isomer composition critical in experimental design for imazamethabenz studies?

- Methodological Answer : Imazamethabenz is a mixture of positional isomers (e.g., 4- and 5-methylbenzoic acid derivatives), which differ in herbicidal activity and environmental persistence. Separate isomers via chiral chromatography (e.g., Chiralpak IG-3 column) and quantify individually using isomer-specific calibration curves . Failure to account for isomer ratios may lead to inconsistent bioassay results .

Advanced Research Questions

Q. How can researchers resolve data contradictions when quantifying imazamethabenz (free acid) in complex matrices (e.g., soil or plant extracts)?

- Methodological Answer : Matrix interference is common in environmental samples. Use matrix-matched calibration standards and isotopically labeled internal standards (e.g., deuterated imazamethabenz) to correct for recovery losses. Validate methods via spike-recovery experiments (70–120% acceptable range) and cross-check with GC-MS after derivatization (e.g., trimethylsilylation) .

Q. What advanced techniques are recommended for studying imazamethabenz degradation products in environmental samples?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode to identify metabolites (e.g., hydroxylated or demethylated derivatives). Pair with stable isotope probing (SIP) to track degradation pathways in soil microcosms. Degradation kinetics can be modeled using first-order rate constants derived from LC-MS/MS time-series data .

Q. How can cross-contamination risks be mitigated when analyzing imazamethabenz alongside structurally similar herbicides (e.g., imazamox or imazaquin)?

- Methodological Answer : Optimize chromatographic separation using a biphenyl column (e.g., Kinetex Biphenyl) with gradient elution (acetonitrile/ammonium formate buffer). Confirm specificity via spectral deconvolution (UV/Vis diode array) and monitor unique fragment ions (e.g., m/z 177 for imazamethabenz vs. m/z 163 for imazamox) in MRM mode .

Q. What experimental approaches are suitable for assessing imazamethabenz’s mode of action in plant models?

- Methodological Answer : Use Arabidopsis thaliana mutants deficient in acetolactate synthase (ALS) to validate target-site specificity. Measure ALS activity via in vitro enzyme assays with imazamethabenz doses (0.1–10 µM) and quantify branched-chain amino acids (valine, leucine) via GC-MS to confirm inhibition . Pair with transcriptomics (RNA-Seq) to identify off-target gene regulation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.